molecular formula C11H14O3 B1349359 Ethyl 3-(4-hydroxyphenyl)propanoate CAS No. 23795-02-0

Ethyl 3-(4-hydroxyphenyl)propanoate

Cat. No. B1349359
Key on ui cas rn: 23795-02-0
M. Wt: 194.23 g/mol
InChI Key: UFMFPPAZUJDUMY-UHFFFAOYSA-N
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Patent
USRE042221E1

Procedure details

Sulfuric acid (230 g) was dropped under stirring for 10 minutes to an ethanol solution (1500 mL) of 3-(4-hydroxyphenyl)propionic acid (1150 g), and refluxed successively for 5 hours. The reaction mixture was concentrated and the obtained concentrated solution was poured into water (1,000 mL) and stirred with addition of ethyl acetate. After separation of the solution, an ethyl acetate layer was neutralized with an aqueous solution of a saturated sodium carbonate, washed with a small amount of water and then dried over anhydrous magnesium sulfate. Ethyl acetate and unreactcd ingredients were distilled off from the ethyl acetate layer to obtain concentrates (1,400 g). The concentrates were purified by distillation under a reduced pressure to obtain ethyl 3-(4-hydroxyphenyl)propionate (1,144 g). The boiling point was 160° C./4.0 hPa.
Quantity
230 g
Type
reactant
Reaction Step One
Quantity
1150 g
Type
reactant
Reaction Step Two
Quantity
1500 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[OH:6][C:7]1[CH:12]=[CH:11][C:10]([CH2:13][CH2:14][C:15]([OH:17])=[O:16])=[CH:9][CH:8]=1.[CH2:18](O)[CH3:19]>>[OH:6][C:7]1[CH:8]=[CH:9][C:10]([CH2:13][CH2:14][C:15]([O:17][CH2:18][CH3:19])=[O:16])=[CH:11][CH:12]=1

Inputs

Step One
Name
Quantity
230 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
1150 g
Type
reactant
Smiles
OC1=CC=C(C=C1)CCC(=O)O
Name
Quantity
1500 mL
Type
reactant
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
stirred with addition of ethyl acetate
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed successively for 5 hours
Duration
5 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
ADDITION
Type
ADDITION
Details
the obtained concentrated solution was poured into water (1,000 mL)
CUSTOM
Type
CUSTOM
Details
After separation of the solution
WASH
Type
WASH
Details
washed with a small amount of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
Ethyl acetate and unreactcd ingredients were distilled off from the ethyl acetate layer
CUSTOM
Type
CUSTOM
Details
to obtain concentrates (1,400 g)
DISTILLATION
Type
DISTILLATION
Details
The concentrates were purified by distillation under a reduced pressure

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C=C1)CCC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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